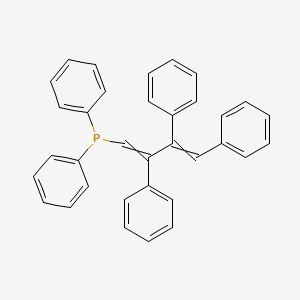
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple phenyl groups attached to a butadiene backbone, with a phosphane group adding to its chemical diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with a suitable butadiene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphane group to phosphine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry
In chemistry, Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane exerts its effects involves interactions with molecular targets, such as metal ions in coordination complexes. The phosphane group can donate electron density to metal centers, facilitating various catalytic processes. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphane compound with three phenyl groups, commonly used in organic synthesis and catalysis.
Tetraphenylphosphonium: A related compound with four phenyl groups, known for its stability and use in material science.
Uniqueness
Diphenyl(2,3,4-triphenylbuta-1,3-dien-1-yl)phosphane stands out due to its extended conjugated system and multiple phenyl groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
685527-95-1 |
|---|---|
分子式 |
C34H27P |
分子量 |
466.5 g/mol |
IUPAC 名称 |
diphenyl(2,3,4-triphenylbuta-1,3-dienyl)phosphane |
InChI |
InChI=1S/C34H27P/c1-6-16-28(17-7-1)26-33(29-18-8-2-9-19-29)34(30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-27H |
InChI 键 |
FNMBRFMDRGEMQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


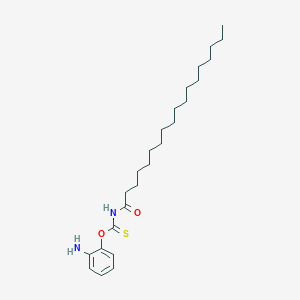
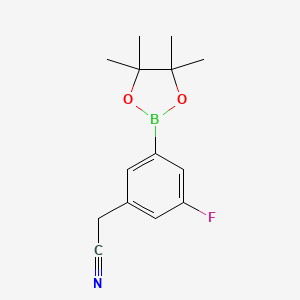
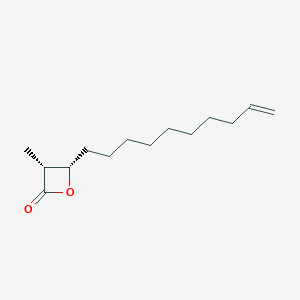

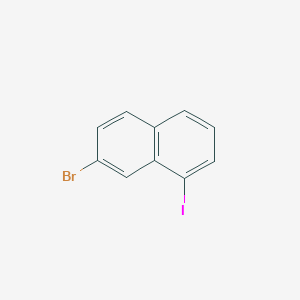

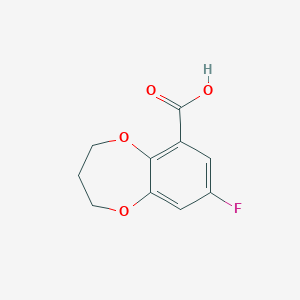

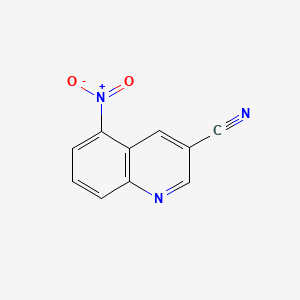
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)
![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
